N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
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Overview
Description
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine core, anthracene units, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) typically involves a multi-step process:
Formation of the Triazine Core: The triazine core is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and phenol, resulting in the formation of 6-phenoxy-1,3,5-triazine.
Attachment of Anthracene Units: The anthracene units are introduced through a condensation reaction between 9,10-dihydro-9,10-dioxoanthracene-5,1-diamine and the triazine core.
Formation of Benzamide Groups: The final step involves the reaction of the intermediate compound with benzoyl chloride to form the benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) can undergo various chemical reactions, including:
Oxidation: The anthracene units can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxy and benzamide groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives of the anthracene units.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) has a wide range of scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its semiconducting properties.
Mechanism of Action
The mechanism of action of N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can interact with specific proteins involved in cellular signaling pathways, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
- N,N’-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
Uniqueness
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific applications.
Properties
CAS No. |
2469-87-6 |
---|---|
Molecular Formula |
C51H31N7O7 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C51H31N7O7/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-47(63)28-14-4-1-5-15-28)54-49-56-50(58-51(57-49)65-30-18-8-3-9-19-30)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-48(64)29-16-6-2-7-17-29/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58) |
InChI Key |
UBZOMZRRLGXNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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